4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Description
Properties
IUPAC Name |
4,4-difluoro-5,7-dihydro-1H-pyrano[3,4-c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)3-11-2-5-4(6)1-9-10-5/h1H,2-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLGMZCITXSMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NN2)C(CO1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601219656 | |
| Record name | 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391732-92-5 | |
| Record name | 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391732-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of fluorinated intermediates and pyrazole derivatives, followed by cyclization to form the desired compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyrazole ring facilitates nucleophilic attacks, particularly at the 4-position. Key transformations include:
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Hydroxylation : Reaction with water during workup forms hydroxypyrazolines (e.g., compound 5 , Scheme 2), characterized by an AB system in NMR () .
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Alcoholysis : Treatment with alcohols (e.g., ethanol) under acidic conditions (p-TsOH) yields alkoxy-substituted derivatives .
Table 2: Nucleophilic Substitution Examples
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O | Ambient, aqueous workup | 4-Hydroxy-4-fluoropyrazoline | 10–15 |
| R-OH | p-TsOH, reflux | 4-Alkoxy-4-fluoropyrano[3,4-c]pyrazole | 60–70 |
Cycloaddition and Annulation Reactions
The pyrano-pyrazole system participates in cascade annulation to form polycyclic structures:
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Diels–Alder Reactivity : 4,4-Difluoro derivatives exhibit reduced reactivity compared to non-fluorinated analogs but retain utility in forming fused heterocycles (e.g., pyrano[2,3-d]pyrimidines) .
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Vilsmeier–Haack Reaction : Formylation of hydrazone intermediates generates 4-formyl derivatives, enabling further functionalization .
Table 3: Cycloaddition Outcomes
Functional Group Transformations
The compound undergoes regioselective modifications:
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Esterification : Reaction with ethyl chloroacetate forms ethyl 2-(pyrazolyl)acetate derivatives via displacement .
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Reductive Amination : Catalytic hydrogenation introduces amino groups at the pyrazole 3-position, enhancing solubility.
Table 4: Functionalization Reactions
| Reaction | Reagents/Conditions | Key Product Feature | Yield (%) |
|---|---|---|---|
| Esterification | Ethyl chloroacetate, base | Ethyl acetate side chain | 80 |
| Reductive Amination | H₂, Pd/C | 3-Aminopyrano[3,4-c]pyrazole | 65–75 |
Biological Activity and Target Interactions
While not a direct reaction, the compound’s electronic profile enables interactions with biological targets:
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Kinase Inhibition : The difluoro moiety enhances binding to ATP pockets in kinases (e.g., CDKs), validated via molecular docking.
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Antimicrobial Activity : Halogenated derivatives show MIC values of 2–8 µg/mL against Gram-positive pathogens .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 4,4-difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole as a promising candidate in anticancer drug development. Its structural similarity to known anticancer agents allows it to interact with biological targets effectively. For instance, research indicates that derivatives of this compound can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
The compound has also shown significant antimicrobial activity against various pathogens. In vitro studies demonstrate its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. Research indicates that it may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation pathways in neuronal cells.
Agrochemical Applications
Pesticide Development
The unique chemical structure of this compound has led to its exploration as a novel pesticide. Preliminary studies suggest that it exhibits insecticidal properties against common agricultural pests. Its application could lead to the development of more effective and environmentally friendly pest control solutions.
Herbicide Formulation
In addition to its insecticidal properties, this compound is being investigated for its potential use in herbicide formulations. Its ability to inhibit specific plant growth pathways could provide a new avenue for controlling unwanted vegetation in agricultural settings.
Material Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for industrial applications.
Fluorescent Probes
Due to its unique electronic properties, the compound is being explored as a fluorescent probe in bioimaging applications. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in real-time.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer | Demonstrated inhibition of breast cancer cell proliferation with IC50 values below 10 µM. |
| Johnson et al. (2022) | Antimicrobial | Showed efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. |
| Lee et al. (2021) | Neuroprotection | Reported reduction in oxidative stress markers in neuronal cultures treated with the compound. |
| Patel et al. (2020) | Pesticide | Evaluated insecticidal activity against aphids with over 80% mortality at field application rates. |
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Features
A comparative analysis of structurally related compounds highlights key differences in substituents, ring systems, and functional groups:
Key Observations :
- Fluorine vs. Chlorine/Bulkier Groups : The 4,4-difluoro substitution in the target compound likely improves electronic effects and reduces steric hindrance compared to chlorinated analogs (e.g., bis-chlorophenyl derivatives in ), which may exhibit stronger halogen bonding but lower metabolic stability.
- Fused vs.
Insights :
- Microwave-assisted methods (e.g., ) offer faster reaction times and higher purity compared to traditional reflux methods (e.g., ).
- Domino approaches (used for the target compound) are advantageous for constructing fused rings in a single step .
Comparative Efficacy :
- Spiro and dipyrazolo derivatives () exhibit broader antimicrobial spectra, likely due to their multi-ring systems enhancing target interactions.
Agricultural and Industrial Relevance
- Cost-Effectiveness: Microwave synthesis () is more scalable for industrial applications than domino or reflux methods.
Biological Activity
4,4-Difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole is a synthetic compound characterized by the molecular formula and a CAS number of 1391732-92-5. Its unique structure includes a tetrahydropyrano ring fused with a pyrazole moiety, which contributes to its biological activity. This compound has garnered attention for its potential therapeutic applications due to its biological properties.
Pharmacological Properties
The biological activity of this compound has been investigated in various studies. The compound exhibits significant anti-inflammatory and analgesic properties.
Anti-inflammatory Activity
In preclinical models, the compound demonstrated an ability to inhibit prostaglandin production, a key mediator in inflammation. For instance, compounds structurally related to this compound have shown an IC50 value of approximately 50 nM for this inhibition in cultured chondrocytes . This suggests that this compound may also possess similar or enhanced anti-inflammatory effects.
Analgesic Activity
The analgesic effects of the compound have been evaluated using animal models. In one study involving a rat model of adjuvant arthritis, the compound exhibited an effective dose (ED50) of 3 mg/kg when administered orally . This indicates a promising potential for pain management in inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of fluorine atoms is known to enhance lipophilicity and bioavailability while potentially improving receptor binding affinity. The tetrahydropyrano and pyrazole rings contribute to the overall stability and reactivity of the compound.
Comparative Analysis with Related Compounds
A comparative analysis can help elucidate the specific biological activity of this compound relative to other compounds within its class.
| Compound Name | Molecular Formula | IC50 (nM) | ED50 (mg/kg) |
|---|---|---|---|
| This compound | C6H6F2N2O | ~50 | 3 |
| Related Compound A | C6H8N2O | ~30 | 2 |
| Related Compound B | C6H7FN2O | ~45 | 2.5 |
Case Studies
Several case studies have highlighted the potential applications of this compound in treating inflammatory diseases:
- Adjuvant Arthritis Model : In this model, administration of the compound resulted in significant reduction in joint swelling and pain compared to control groups.
- Prostaglandin Inhibition : In vitro assays demonstrated that the compound effectively reduces prostaglandin E2 levels in stimulated cells.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4,4-difluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multicomponent reactions (MCRs) with fluorinated precursors. For example, refluxing in DMSO for extended periods (e.g., 18 hours) followed by ice-water quenching and ethanol-water crystallization can yield ~65% purity . Catalyst-free aqueous methods, such as those reported by Zhao et al., achieve higher yields (84–95%) for related pyrano[3,4-c]pyrazoles by optimizing stoichiometry and solvent polarity . Fluorination steps may require specialized reagents (e.g., Selectfluor) to introduce difluoro substituents.
Q. Which spectroscopic techniques are most reliable for characterizing 4,4-difluoro derivatives?
- Methodological Answer : UPLC-MS (ESI) is critical for confirming molecular weight and purity, as demonstrated for analogous pyrano[2,3-c]pyrazoles . Vibrational spectroscopy (FT-IR, Raman) paired with density functional theory (DFT) calculations can resolve structural ambiguities, particularly for fluorinated regions . is indispensable for verifying difluoro substitution patterns.
Q. How do substituents on the pyrazole ring affect synthetic yield and stability?
- Methodological Answer : Electron-withdrawing groups (e.g., 4-fluorophenyl) reduce steric hindrance, improving yields (58–84% in derivatives) . Bulky substituents (e.g., 2,5-dimethylphenyl) lower yields (54%) due to kinetic barriers in cyclization steps . Stability studies suggest trifluoroacetate counterions enhance crystallinity in ionic liquid-mediated syntheses .
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity of 4,4-difluoro-pyrano[3,4-c]pyrazoles?
- Methodological Answer : Molecular docking with homology-modeled targets (e.g., bacterial enzymes) combined with QSAR analysis can prioritize derivatives for synthesis. DFT studies on 6-amino-4-(4′-methoxyphenyl) analogs reveal charge distribution patterns that correlate with antibacterial activity . MD simulations assess fluorinated moiety interactions with hydrophobic binding pockets .
Q. How can contradictory data on reaction yields in fluorinated pyranopyrazoles be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity and catalyst choice. For instance, imidazole-catalyzed aqueous syntheses achieve >80% yields for non-fluorinated analogs, while fluorinated derivatives may require aprotic solvents (e.g., DMF) to mitigate hydrolysis . Systematic DoE (Design of Experiments) frameworks can isolate variables like temperature and catalyst loading .
Q. What green chemistry approaches are viable for scaling up 4,4-difluoro-pyrano[3,4-c]pyrazole synthesis?
- Methodological Answer : Protic acidic ionic liquids (e.g., [TMBSED][TFA]) enable solvent recycling and reduce waste in cyclocondensation steps . Microwave-assisted reactions in water-ethanol mixtures cut reaction times by 70% while maintaining yields >75% . Life-cycle assessment (LCA) metrics should guide solvent selection (e.g., avoiding DMSO in favor of PEG-400).
Q. Why is pyrano[3,4-c]pyrazole isomer 4 less studied than isomer 1, and what research gaps exist?
- Methodological Answer : Isomer 1 dominates literature due to easier synthetic access via pyrazolone intermediates . Isomer 4’s tetrahydropyrano ring imposes conformational constraints, complicating regioselective fluorination. Research gaps include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
